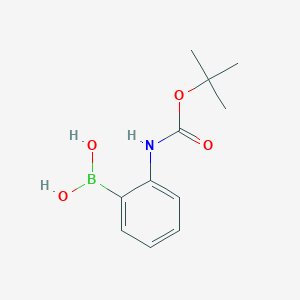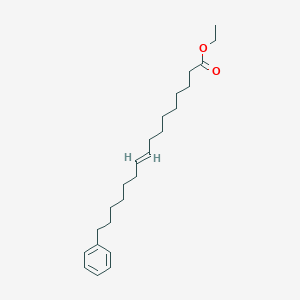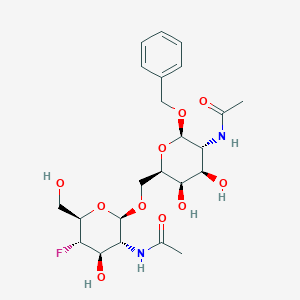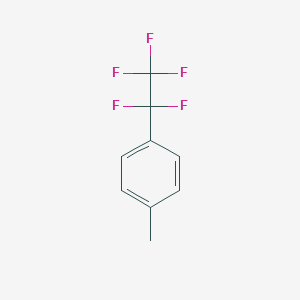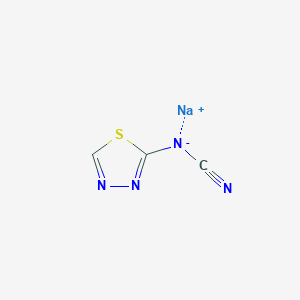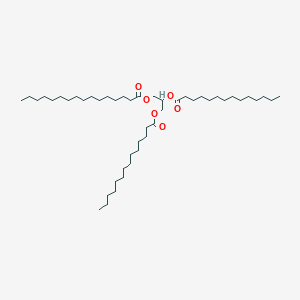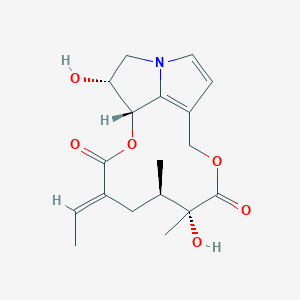
Dehydroanacrotine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dehydroanacrotine (DHAn) is a natural compound that belongs to the family of alkaloids. It was first isolated from the roots of the plant Anacrotine paniculata, which is commonly found in China and India. DHAn has gained significant attention in recent years due to its potential therapeutic properties.
作用機序
The mechanism of action of Dehydroanacrotine is not fully understood. However, studies have shown that Dehydroanacrotine exerts its effects through various pathways, including the modulation of immune cells, the inhibition of pro-inflammatory cytokines, and the induction of apoptosis in cancer cells.
生化学的および生理学的効果
Dehydroanacrotine has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Dehydroanacrotine has also been shown to induce apoptosis in cancer cells, which is the programmed cell death of cancer cells. Additionally, Dehydroanacrotine has been found to have a positive effect on the immune system, increasing the production of natural killer (NK) cells and enhancing their cytotoxic activity.
実験室実験の利点と制限
Dehydroanacrotine has several advantages for lab experiments. It is readily available and can be easily synthesized or extracted from natural sources. Dehydroanacrotine is also stable and can be stored for long periods without degradation. However, Dehydroanacrotine has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, Dehydroanacrotine is not widely available commercially, which can limit its use in experiments.
将来の方向性
There are several future directions for Dehydroanacrotine research. First, further studies are needed to fully understand the mechanism of action of Dehydroanacrotine. This will help to identify potential targets for therapeutic intervention. Second, more research is needed to investigate the potential therapeutic applications of Dehydroanacrotine, including its use in the treatment of autoimmune diseases and cancer. Finally, the development of new synthesis methods for Dehydroanacrotine will help to increase its availability and facilitate further research.
Conclusion
In conclusion, Dehydroanacrotine is a natural compound with potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. Dehydroanacrotine exerts its effects through various pathways, including the modulation of immune cells, the inhibition of pro-inflammatory cytokines, and the induction of apoptosis in cancer cells. Dehydroanacrotine has several advantages for lab experiments, including its availability and stability. However, its mechanism of action is not fully understood, and more research is needed to investigate its potential therapeutic applications.
合成法
Dehydroanacrotine can be synthesized through various methods, including chemical synthesis and isolation from natural sources. The chemical synthesis of Dehydroanacrotine involves the use of several chemical reagents to produce the compound. However, the isolation of Dehydroanacrotine from natural sources is the most common method used. This involves the extraction of the compound from the roots of Anacrotine paniculata using various solvents and purification techniques.
科学的研究の応用
Dehydroanacrotine has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to possess anti-inflammatory, anti-cancer, and anti-tumor properties. Dehydroanacrotine has also been shown to have a positive effect on the immune system, making it a potential candidate for the treatment of various autoimmune diseases.
特性
CAS番号 |
111844-46-3 |
|---|---|
製品名 |
Dehydroanacrotine |
分子式 |
C18H23NO6 |
分子量 |
349.4 g/mol |
IUPAC名 |
(1S,4E,6R,7R,16R)-4-ethylidene-7,16-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-diene-3,8-dione |
InChI |
InChI=1S/C18H23NO6/c1-4-11-7-10(2)18(3,23)17(22)24-9-12-5-6-19-8-13(20)15(14(12)19)25-16(11)21/h4-6,10,13,15,20,23H,7-9H2,1-3H3/b11-4+/t10-,13-,15-,18-/m1/s1 |
InChIキー |
AJPUVLCTVZSDCX-QZYMSODOSA-N |
異性体SMILES |
C/C=C/1\C[C@H]([C@@](C(=O)OCC2=C3[C@@H]([C@@H](CN3C=C2)O)OC1=O)(C)O)C |
SMILES |
CC=C1CC(C(C(=O)OCC2=C3C(C(CN3C=C2)O)OC1=O)(C)O)C |
正規SMILES |
CC=C1CC(C(C(=O)OCC2=C3C(C(CN3C=C2)O)OC1=O)(C)O)C |
同義語 |
dehydroanacrotine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




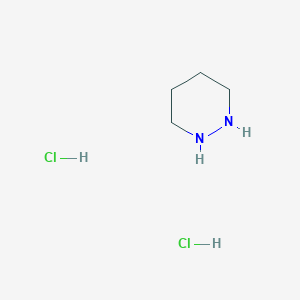
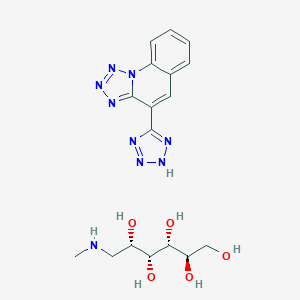
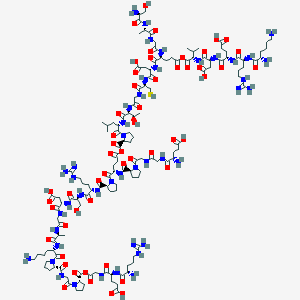

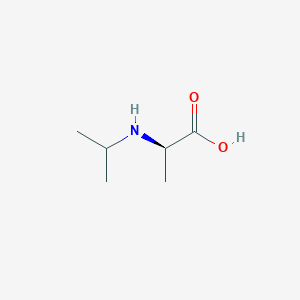
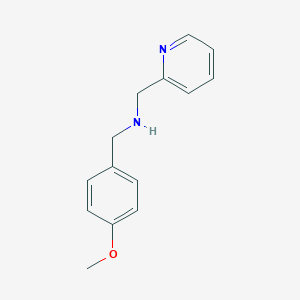
![(2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide](/img/structure/B55244.png)
